molecular formula C8H9BrN4O B13097520 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol CAS No. 425379-12-0

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Cat. No.: B13097520
CAS No.: 425379-12-0
M. Wt: 257.09 g/mol
InChI Key: FWBJZBJXKWKDER-UHFFFAOYSA-N
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Description

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a chemical compound with the molecular formula C8H9BrN4O and a molecular weight of 257.09 g/mol . This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-b][1,2,4]triazine ring system, which is further connected to a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazin-7-yl Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazin-7-yl ring system.

    Attachment of the Propan-2-ol Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-b][1,2,4]triazin-7-yl ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    2-(3-Fluoroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

    2-(3-Iodoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.

Properties

CAS No.

425379-12-0

Molecular Formula

C8H9BrN4O

Molecular Weight

257.09 g/mol

IUPAC Name

2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

InChI

InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3

InChI Key

FWBJZBJXKWKDER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C2N1N=CC(=N2)Br)O

Origin of Product

United States

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